17alpha-Dutasteride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Dutasteride is a synthetic 4-azasteroid compound primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a key androgen involved in the development and enlargement of the prostate gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Dutasteride involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents like methanol and ethanol, and the reactions are often carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process .
Chemical Reactions Analysis
Types of Reactions: 17alpha-Dutasteride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can alter the double bonds within the steroid structure.
Substitution: This reaction involves the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
17alpha-Dutasteride has a wide range of applications in scientific research:
Mechanism of Action
17alpha-Dutasteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, this compound reduces the levels of DHT in the body, thereby decreasing the stimulation of androgen receptors in the prostate gland and hair follicles. This leads to a reduction in prostate size and an improvement in hair growth .
Comparison with Similar Compounds
Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits the type II isoform of the enzyme.
Tamsulosin: An alpha-adrenergic antagonist used in combination with 17alpha-Dutasteride for the treatment of BPH.
Comparison:
Properties
CAS No. |
2102935-76-0 |
---|---|
Molecular Formula |
C27H30F6N2O2 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |
InChI Key |
JWJOTENAMICLJG-UWKVNAJESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.